

Overcoming challenges in the mass spectrometry analysis of Azidocillin adducts.

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Compound of Interest

Compound Name: Azidocillin

Cat. No.: B1666416

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Technical Support Center: Analysis of Azidocillin Adducts by Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of **Azidocillin** adducts. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Azidocillin** and why is the analysis of its adducts important?

A1: **Azidocillin** is a semi-synthetic, narrow-spectrum penicillin antibiotic.[1] Like other β -lactam antibiotics, it can form covalent adducts with proteins, particularly by reacting with nucleophilic residues such as lysine.[2][3] The analysis of these adducts is crucial in drug development to understand potential immunogenicity, off-target effects, and mechanisms of adverse drug reactions.[2]

Q2: What is the exact mass of **Azidocillin**?

A2: The monoisotopic mass of **Azidocillin** is 375.10012521 Da.[1] This value is fundamental for identifying the parent molecule and its adducted forms in mass spectrometry data.

Q3: What are the most common adducts observed in the mass spectrometry analysis of small molecules like **Azidocillin**?

A3: In electrospray ionization mass spectrometry (ESI-MS), common adducts include protonated molecules ($[M+H]^+$), as well as sodium ($[M+Na]^+$) and potassium ($[M+K]^+$) adducts. [4] Solvent adducts can also be observed. [5] The formation of these adducts can complicate data interpretation by splitting the signal of the analyte of interest across multiple species.

Q4: How can I identify **Azidocillin**-protein adducts in a complex sample?

A4: Identifying protein adducts typically involves a "bottom-up" proteomics approach. [6] The protein sample is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Adducted peptides will have a mass shift corresponding to the mass of the **Azidocillin** fragment that remains covalently bound. Specialized software can be used for "open-mass searching" to identify peptides with unexpected modifications. [2][7]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Low or no signal for Azidocillin adducts	<ul style="list-style-type: none">- Low abundance of the adducted protein/peptide.- Inefficient ionization of the adducted peptide.- Suboptimal fragmentation of the precursor ion.	<ul style="list-style-type: none">- Enrich the target protein before digestion.- Optimize ESI source parameters (e.g., spray voltage, gas flow).- Adjust collision energy (CID/HCD) to improve fragmentation efficiency.
Complex spectra with multiple adducts (e.g., $[M+H]^+$, $[M+Na]^+$, $[M+K]^+$)	<ul style="list-style-type: none">- High salt concentration in the sample or LC mobile phase.	<ul style="list-style-type: none">- Desalt the sample before LC-MS analysis.- Use high-purity solvents and additives for the mobile phase.- Lower the pH of the mobile phase with formic acid to promote protonation ($[M+H]^+$).
Poor fragmentation of adducted peptides	<ul style="list-style-type: none">- The charge state of the precursor ion is not optimal for fragmentation.- The adduct itself is prone to facile neutral loss, dominating the MS/MS spectrum.	<ul style="list-style-type: none">- Select different precursor charge states for fragmentation.- Utilize alternative fragmentation techniques if available (e.g., ETD, UVPD).
Difficulty in identifying the site of adduction	<ul style="list-style-type: none">- Incomplete fragmentation coverage of the peptide backbone.	<ul style="list-style-type: none">- Optimize collision energy to generate a rich series of b- and y-ions.- Use multiple proteases to generate overlapping peptides.
Non-reproducible results	<ul style="list-style-type: none">- Inconsistent sample preparation.- Carryover between LC-MS runs.	<ul style="list-style-type: none">- Standardize all sample preparation steps.- Implement a rigorous wash method for the LC column between samples.

Experimental Protocols

Protocol 1: Sample Preparation for Azidocillin-Protein Adduct Analysis

This protocol is adapted from standard procedures for the analysis of protein adducts.^{[2][6]}

- Protein Reduction and Alkylation:
 - To a solution of the protein of interest (e.g., 1 mg/mL in 50 mM ammonium bicarbonate), add dithiothreitol (DTT) to a final concentration of 10 mM.
 - Incubate at 56°C for 30 minutes.
 - Cool the sample to room temperature.
 - Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
- Tryptic Digestion:
 - Add sequencing-grade modified trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.
 - Incubate at 37°C for 16-18 hours.
- Sample Cleanup:
 - Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
 - Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
 - Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
 - Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Azidocillin-Adducted Peptides

This protocol provides a general framework for the LC-MS/MS analysis.^{[3][5]}

- Liquid Chromatography (LC) System:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 40% mobile phase B over 60 minutes.
 - Flow Rate: 0.2 mL/min.
 - Column Temperature: 40°C.
- Mass Spectrometry (MS) System:
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
 - Scan Mode: Data-Dependent Acquisition (DDA).
 - MS1 Scan Range: m/z 350-1800.
 - MS/MS: Fragment the top 10 most intense precursor ions from the MS1 scan using higher-energy collisional dissociation (HCD).
 - Resolution: 60,000 for MS1 scans and 15,000 for MS/MS scans.

Data Presentation

Table 1: Common Adducts of Azidocillin

The following table summarizes the theoretical m/z values for common adducts of **Azidocillin** in positive ion mode.

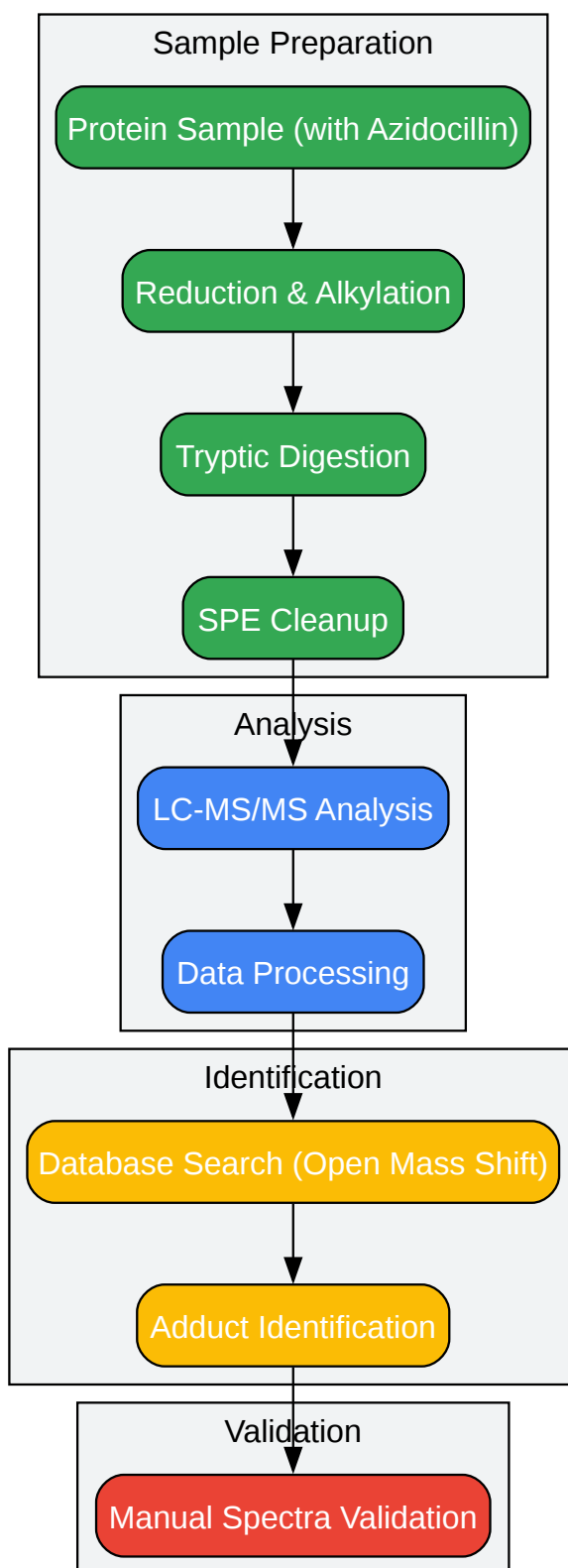
Adduct Type	Chemical Formula	Theoretical m/z
Protonated ([M+H] ⁺)	C ₁₆ H ₁₈ N ₅ O ₄ S ⁺	376.1074
Sodiated ([M+Na] ⁺)	C ₁₆ H ₁₇ N ₅ O ₄ SN ⁺	398.0893
Potassiated ([M+K] ⁺)	C ₁₆ H ₁₇ N ₅ O ₄ SK ⁺	414.0633

Note: These values are calculated based on the monoisotopic mass of **Azidocillin** (375.1001 Da).

Visualizations

Workflow for Azidocillin Adduct Analysis

The following diagram illustrates the general workflow for the identification of **Azidocillin**-protein adducts.

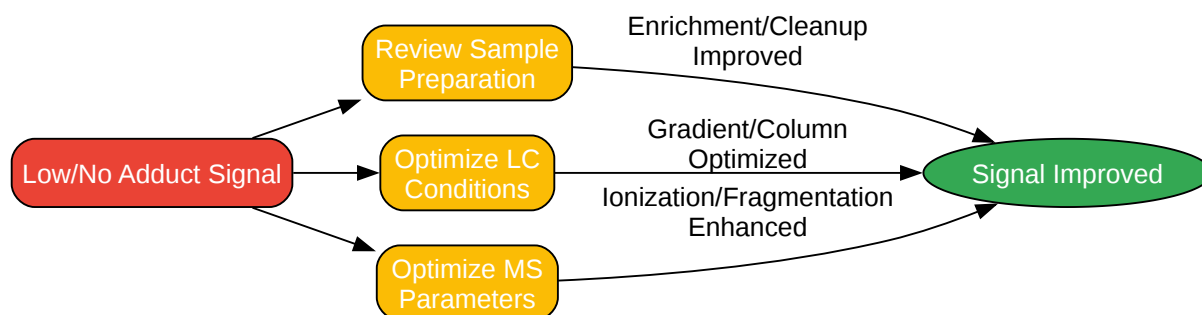


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Caption: General workflow for identifying **Azidocillin**-protein adducts.

Logical Diagram for Troubleshooting Low Signal Intensity

This diagram outlines a logical approach to troubleshooting low signal intensity for **Azidocillin** adducts.



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Caption: Troubleshooting low signal for **Azidocillin** adducts.

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